molecular formula C23H27NO4S B13347875 (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(isopentyl)amino)-3-mercaptopropanoic acid

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(isopentyl)amino)-3-mercaptopropanoic acid

Cat. No.: B13347875
M. Wt: 413.5 g/mol
InChI Key: QHIKWKZTXYCJAM-OAQYLSRUSA-N
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Description

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(isopentyl)amino)-3-mercaptopropanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(isopentyl)amino)-3-mercaptopropanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the corresponding amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate . The reaction conditions usually involve an organic solvent like dimethylformamide (DMF) and are carried out at room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated peptide synthesizers is common in industrial settings, which allows for precise control over reaction conditions and efficient production of the desired compound .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(isopentyl)amino)-3-mercaptopropanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(isopentyl)amino)-3-mercaptopropanoic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(isopentyl)amino)-3-mercaptopropanoic acid involves the protection of the amino group by the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(isopentyl)amino)-3-mercaptopropanoic acid is unique due to its specific structure, which includes an isopentyl group and a thiol group. This combination allows for specific interactions and reactions that are not possible with other similar compounds .

Properties

Molecular Formula

C23H27NO4S

Molecular Weight

413.5 g/mol

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(3-methylbutyl)amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C23H27NO4S/c1-15(2)11-12-24(21(14-29)22(25)26)23(27)28-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21,29H,11-14H2,1-2H3,(H,25,26)/t21-/m1/s1

InChI Key

QHIKWKZTXYCJAM-OAQYLSRUSA-N

Isomeric SMILES

CC(C)CCN([C@H](CS)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)CCN(C(CS)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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